molecular formula C5H3BrClNO B148948 3-Bromo-5-chloro-2-hydroxypyridine CAS No. 137628-16-1

3-Bromo-5-chloro-2-hydroxypyridine

Cat. No.: B148948
CAS No.: 137628-16-1
M. Wt: 208.44 g/mol
InChI Key: IPCVJZRBMDESEV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and chlorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a hydroxyl group

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, influencing gene expression and chromatin structure. By inhibiting bromodomains, this compound can modulate gene expression and impact various cellular processes . The compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which stabilize its binding to target sites .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomains, this compound can alter the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis . This modulation can lead to changes in cellular behavior, such as reduced cell growth or increased cell death, depending on the context and concentration of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bromodomains. The compound fits into the acetyl-lysine binding pocket of bromodomains, preventing the recognition of acetylated histones and subsequent gene activation . This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular function. Additionally, this compound may influence other molecular targets, such as enzymes involved in metabolic pathways, through similar binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bromodomains and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit bromodomains without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dehalogenated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it exerts its inhibitory effects on bromodomains . This localization is crucial for its activity and function, as it ensures that this compound reaches its molecular targets and modulates cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-2-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-hydroxypyridine. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-hydroxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-chloro-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial properties.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypyridine: Similar structure but lacks the chlorine atom at position 5.

    5-Chloro-2-hydroxypyridine: Similar structure but lacks the bromine atom at position 3.

    2-Hydroxypyridine: The parent compound without bromine and chlorine substitutions.

Uniqueness

3-Bromo-5-chloro-2-hydroxypyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVJZRBMDESEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369420
Record name 3-Bromo-5-chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137628-16-1
Record name 3-Bromo-5-chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-3-bromo-5-chloropyridine (4.0 g, 19.3 mmol) in water (30 mL) and conc. HCl (5.2 mL) was cooled with an ice bath to 0° C. and was treated with a solution of sodium nitrite (1.33 g, 19.3 mmol) in water (12 mL) over 10 min. The mixture was stirred for an additonal 10 min and allowed to warm to room temperature over 48 hr. The mixture was filtered. The solids were washed with water, then with CCl4 and were dried under vacuum at 50° C. for 3 hr to give 3-bromo-5-chloro-1H-2-pyridone (2.77 g, 69%), mp 173.5-175° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 2-amino-3-bromo-5-chloropyridine (100 g, 0.482 tool) in water (815 mL) and concentrated HC1 (130 mL) was added a solution of sodium nitrite (33.26 g, 0.482 tool) in water (272 mL). The resulting suspension was allowed to warm to room temperature and stir for 18 hours, at which point the solids were filtered, washed with carbon tetrachloride (2×50 mL), and dried in a vacuum oven (40° C.) to yield 75.1 g (74.8%) of gray-yellow so lid, m.p. 170°-173° C.: IR (mineral oil (Nujol (trademark ) ) 3111, 3041, 2947, 2850, 2722, 1814, 1696, 1663, 1643, 1585, 1527, 1462, 1377, 1302, 1234, 1171, 1153, 1123, 1106, 1040, 917, 896, 876, 839, 747, 726, 644, 635, 561, 539, 523, 410, 251, 235, 225, 220cm-1 ; 1H NMR (300 MHz, D6 -DMSO)δ 7.72 (d, 1H, J=2.2Hz) , 8.08 (d, 1H , J=2 . 2Hz ), 12.41 (br s, 1H); 13C NMR (DMSO) δ 110.88, 115.35, 134.08, 142.64, 157.56; exact mass calculated for C5H3NBrClO=206.9086. High resolution mass spec. 206.9093.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
815 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-hydroxypyridine
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3-Bromo-5-chloro-2-hydroxypyridine
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Reactant of Route 5
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Reactant of Route 6
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